Product packaging for ONC1-13B(Cat. No.:)

ONC1-13B

Cat. No.: B1191821
M. Wt: 492.4486
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Androgen Receptor as a Therapeutic Target in Androgen-Dependent Cancers

The Androgen Receptor (AR), a member of the steroid hormone receptor family, functions as a ligand-dependent transcription factor. mims.commims.comwikipedia.orgflybase.org Upon binding to its cognate ligands, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), the AR undergoes conformational changes, translocates to the nucleus, and initiates the transcription of genes essential for cell proliferation and survival. nih.govmims.commims.comwikipedia.orgciteab.com This critical role of AR signaling in prostate cancer development and progression has established it as a prime therapeutic target. nih.govmims.comciteab.comguidetopharmacology.orgcenmed.com

Androgen deprivation therapy (ADT), which aims to reduce systemic androgen levels through surgical or medical castration, has been the foundational treatment for advanced prostate cancer since the 1940s. mims.commims.comwikipedia.orgwikipedia.orguni.lu While initially effective, the disease almost universally progresses to castration-resistant prostate cancer (CRPC), a more aggressive and challenging form, where AR signaling often remains active despite low circulating androgen levels. nih.govmims.comwikipedia.orgciteab.comguidetopharmacology.orgcenmed.comwikipedia.orguni.luwikipedia.orgmims.commims.com This continued reliance on AR signaling in CRPC underscores the need for more potent and effective AR-targeted therapies. citeab.comguidetopharmacology.orgwikipedia.orgmims.com

Evolution of Androgen Receptor Antagonism Strategies

The evolution of AR antagonism strategies has progressed through several generations of compounds. First-generation nonsteroidal antiandrogens, including flutamide, nilutamide, and bicalutamide (B1683754), were developed to competitively bind to the AR ligand-binding domain, thereby inhibiting androgen action. mims.comwikipedia.orgnih.govprobes-drugs.orgguidetopharmacology.org However, these agents had limitations, such as the potential for partial agonistic activity in certain contexts or the development of resistance. mims.comuni.lunih.govprobes-drugs.org

To overcome these shortcomings, second-generation AR antagonists emerged, offering improved efficacy and potency. Notable examples include enzalutamide (B1683756) (formerly MDV3100), apalutamide (B1683753) (formerly ARN-509), and darolutamide (B1677182) (formerly ODM-201). citeab.comwikipedia.orgnih.govprobes-drugs.orgguidetopharmacology.orgabmole.comguidetopharmacology.orgwikidata.orgpharmakb.com These advanced compounds exhibit higher binding affinity to the AR and lack the agonistic activity observed with some first-generation agents. nih.govprobes-drugs.orgwikidata.org Their mechanisms of action typically involve not only blocking androgen binding but also inhibiting AR nuclear translocation and the formation of coactivator complexes, thereby suppressing AR-mediated gene transcription. citeab.comnih.govabmole.comwikidata.orgpharmakb.com

Rationale for Novel Androgen Receptor Antagonist Development

Despite the significant advancements with second-generation AR antagonists, resistance invariably develops in most patients with CRPC, posing a major clinical challenge. nih.govciteab.comguidetopharmacology.orgwikipedia.orgwikipedia.orguni.luwikipedia.orgmims.commims.comabmole.comguidetopharmacology.org The mechanisms underlying this acquired resistance are complex and multifaceted. They include, but are not limited to, AR gene amplification or mutations that allow activation by low androgen levels or even by other steroids, ligand-independent activation of the AR, the emergence of constitutively active AR splice variants (such as AR-V7), increased intratumoral androgen synthesis, and the activation of alternative signaling pathways that bypass AR dependence. nih.govmims.comwikipedia.orgciteab.comguidetopharmacology.orgwikipedia.orguni.luwikipedia.orgmims.comnih.govguidetopharmacology.org

This persistent challenge underscores the critical need for novel androgen receptor antagonists with distinct mechanisms of action or improved pharmacological profiles capable of overcoming existing resistance pathways. citeab.comwikipedia.orguni.lumims.comabmole.comwikidata.org ONC1-13B is a chemical compound that has undergone preclinical development as a novel antiandrogen designed to address these unmet needs. abmole.com Its mechanism of action is similar to that of second-generation antiandrogens, inhibiting DHT-stimulated PSA expression and prostate cancer cell proliferation, preventing androgen binding to the AR ligand-binding domain, and blocking AR nuclear translocation and coactivator complex formation. abmole.com Preclinical studies have indicated that this compound demonstrates high efficacy, comparable to or even exceeding that of MDV3100 (enzalutamide) in some measures, with a lower potential for central nervous system-related side effects like seizures and reduced risk of drug-drug interactions due to lower CYP3A induction. abmole.com

Comparative Efficacy of Androgen Receptor Antagonists (Preclinical Data)

CompoundKi (inhibition of DHT-induced PSA expression)Relative Efficacy (vs. Bicalutamide)
This compound20.0 ± 5.5 nM~10-fold more efficient abmole.com
MDV3100 (Enzalutamide)30.8 ± 7.7 nM-
ARN-509 (Apalutamide)38.4 nM-
Bicalutamide190 nM abmole.com1-fold (baseline)

Properties

Molecular Formula

C22H16F4N4O3S

Molecular Weight

492.4486

Appearance

Solid powder

Synonyms

ONC1-13B;  ONC113B;  ONC 113B;  ONC1-0013B;  ONC 10013B;  ONC-10013B.; (R)-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxo-7-oxa-1,3-diazaspiro[4.4]nonan-1-yl)-2-fluoro-N-methylbenzamide

Origin of Product

United States

Discovery and Preclinical Synthesis of Onc1 13b

Design Rationale for Spiro-4-(5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile Core Derivatives

ONC1-13B is part of a series of novel, highly active androgen receptor antagonists characterized by a spiro-4-(5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile core. wikipedia.orgmims.com The design of these derivatives was strategically informed by extensive structure-activity relationship (SAR) studies of previously reported AR antagonists and advanced in silico molecular modeling techniques. wikipedia.orgmims.com

Within this chemical series, this compound, designated as compound (R)-6, along with its related analogues (including its active N-dealkylated metabolite), emerged as one of the most potent molecules. wikipedia.orgmims.com These compounds exhibited target activity (IC50 for inhibition of PSA production in androgen-sensitive human LNCaP prostate cancer cells) in the range of 59-80 nM. wikipedia.orgmims.com This potency was notably at least two times higher than that of bicalutamide (B1683754), nilutamide, and enzalutamide (B1683756) in comparative assays. wikipedia.orgmims.com

The incorporation of a stereospecific spiro-moiety and a trifluoromethyl group at the para-position of the phenyl ring played a crucial role in conferring the observed high activity. mims.com Comparative SAR and 3D molecular docking studies were instrumental in elucidating the subtle differences in binding potency among the various hit compounds, guiding the optimization of the core structure for enhanced AR antagonism. wikipedia.orgmims.com

Synthetic Methodologies for this compound and its Analogues

The synthesis of this compound and its analogues involves sophisticated chemical methodologies designed to construct the complex spiro-imidazolidine core and introduce specific functional groups.

Chemical Synthesis Pathways

The synthesis of this compound is a multi-step process, typically commencing from commercially available starting materials. mims.com Key stages in the synthetic pathway involve the formation of the central spiro-imidazolidine core structure, followed by precise functional group modifications to achieve the desired antiandrogen activity. mims.com

Reaction conditions for these syntheses commonly involve the use of various organic solvents, specific catalysts, and controlled parameters such as temperature and pressure to ensure high yields and purity of the final product. mims.com General types of chemical reactions employed in the synthesis of such complex molecules include oxidation, reduction, and substitution reactions. mims.com

For certain analogues, a specific method for production involves the reaction between an (R)-stereoisomer of an amino acid and 4-bromo-2-fluorobenzoic acid. This reaction is carried out in dimethylformamide (DMF) in the presence of copper(I) iodide (CuI) and a suitable base at elevated temperatures. wikipedia.org Industrial production of this compound follows similar synthetic routes but is scaled up and optimized for cost-effectiveness, scalability, and adherence to stringent quality control standards. mims.com

Enantioselective Synthesis Approaches

Given that this compound is specifically identified as an (R)-stereoisomer (e.g., compound (R)-6), wikipedia.orgmims.commedkoo.comfda.govnih.gov enantioselective synthesis approaches are crucial for its preparation, ensuring the production of the desired stereoisomer with high purity.

One notable catalytic asymmetric route relevant to the synthesis of chiral thiohydantoins, which form a part of the this compound core, involves a chiral phosphoric acid-catalyzed domino cyclization reaction. This method utilizes N,N'-dialkyl thioureas in conjunction with β,γ-unsaturated compounds to construct chiral thiohydantoins containing a quaternary stereogenic center. wikipedia.org Such enantioselective methodologies are vital for controlling the stereochemistry at the spiro center, which is critical for the compound's biological activity and specificity.

Molecular and Cellular Mechanisms of Androgen Receptor Antagonism by Onc1 13b

Androgen Receptor Ligand Binding Domain Interaction and Binding Kinetics

ONC1-13B exerts its antagonistic effects by preventing the binding of natural androgens, such as dihydrotestosterone (B1667394) (DHT), to the ligand-binding domain (LBD) of the androgen receptor nih.govmedchemexpress.comresearchgate.netnih.gov. This direct interference with ligand binding is a primary mechanism by which this compound inhibits AR activation cancer.gov.

Competitive Binding Assay Profiles Against Dihydrotestosterone (DHT)

Competitive binding assays have demonstrated this compound's ability to compete with DHT for binding to the AR LBD. In a competitive binding assay utilizing the PolarScreen™ Androgen Receptor Competitor Assay with the AR ligand Fluormone™, this compound exhibited an IC50 value of 7.9 µM researchgate.netresearchgate.net. For comparison, DHT itself had an IC50 of 19 nM, while MDV3100 showed an IC50 of 16.3 µM in the same assay researchgate.netresearchgate.net. This indicates that this compound binds to the AR LBD with a similar efficacy to MDV3100 nih.govresearchgate.netjcancer.org. Furthermore, this compound has been identified as a potent AR antagonist, inhibiting PSA production in androgen-sensitive human prostate cancer LNCaP cells with an IC50 in the range of 59-80 nM patsnap.comtargetmol.com.

Table 1: Competitive Binding Assay IC50 Values Against AR Ligand Fluormone™

CompoundIC50 (µM) researchgate.netresearchgate.net
Dihydrotestosterone (DHT)0.019
This compound7.9
MDV310016.3

Inhibition of Androgen Receptor Signaling Cascade

This compound comprehensively inhibits the androgen receptor signaling cascade through several key mechanisms, establishing itself as a full antagonist of the androgen receptor nih.gov.

Prevention of Androgen Receptor Ligand-Binding

As highlighted, a fundamental aspect of this compound's action is its direct prevention of androgen binding to the AR ligand-binding domain nih.govmedchemexpress.comresearchgate.netnih.gov. This competitive inhibition is crucial for blocking the initial activation step of the AR signaling pathway cancer.gov.

Impairment of Androgen Receptor Nuclear Translocation

Upon ligand binding, the androgen receptor typically translocates from the cytoplasm to the nucleus, a critical step for AR-mediated gene expression nih.govmdpi.commdpi.com. This compound effectively impairs this androgen-stimulated nuclear translocation of the AR nih.govmedkoo.commedchemexpress.comresearchgate.netnih.gov. This inhibitory effect was demonstrated using a commercial assay based on Enzyme Fragment Complementation, specifically the PathHunter® NHR NT assay nih.govresearchgate.net. In contrast to this compound, bicalutamide (B1683754), another antiandrogen, does not completely inhibit AR nuclear translocation, as it functions as a partial agonist nih.gov.

Disruption of Androgen Receptor Coactivator Complex Formation

The formation of coactivator complexes with the androgen receptor in the nucleus is essential for its transcriptional activity nih.govresearchgate.netnih.govcore.ac.uk. This compound actively disrupts the formation of these androgen receptor coactivator complexes nih.govmedkoo.comresearchgate.netnih.gov. Studies evaluating the influence of this compound on ligand-dependent coactivator recruitment, measured by a commercial coactivator assay kit using TR-FRET, showed that this compound and MDV3100 exhibited significantly greater activity in the antagonist mode compared to bicalutamide nih.gov. Importantly, in the agonist mode, only bicalutamide induced coactivator recruitment, further supporting this compound's classification as a full antagonist of the androgen receptor nih.gov.

Modulation of Androgen Receptor-Regulated Gene Expression

This compound significantly modulates androgen receptor-regulated gene expression by inhibiting androgen-dependent gene transcription nih.govjcancer.org. A key finding is its efficient inhibition of DHT-stimulated PSA expression, a well-known androgen-regulated gene nih.govmedkoo.commedchemexpress.comresearchgate.netnih.govmedchemexpress.compatsnap.comjcancer.org.

In LNCaP prostate cancer cells, this compound inhibits DHT-induced PSA expression with a Ki value of 20.0 ± 5.5 nM researchgate.netresearchgate.netjcancer.org. This inhibitory effect is notably more potent than that of bicalutamide (Ki 190 nM), and slightly more efficient than MDV3100 (Ki 30.8 nM) and ARN-509 (Ki 38.4 nM) nih.govresearchgate.netjcancer.org. Beyond gene expression, this compound also inhibits DHT-induced proliferation of prostate cancer cells nih.govmedkoo.comresearchgate.netnih.govmedchemexpress.compatsnap.comresearchgate.net. When LNCaP cells were cultured with 1 nM DHT for five days, this compound demonstrated an IC50 of 30 nM for inhibiting viable cell proliferation, which was more potent than MDV3100 (IC50 148 nM) and ARN-509 (IC50 240 nM) researchgate.netresearchgate.net.

Table 2: Inhibition of DHT-Induced PSA Expression (Ki Values in LNCaP Cells)

CompoundKi (nM) researchgate.netresearchgate.netjcancer.org
This compound20.0 ± 5.5
MDV310030.8 ± 7.7
ARN-50938.4
Bicalutamide190

Table 3: Inhibition of DHT-Induced LNCaP Cell Proliferation (IC50 Values for Viable Cells)

CompoundIC50 (nM) researchgate.netresearchgate.net
This compound30
MDV3100148
ARN-509240

Suppression of Prostate-Specific Antigen (PSA) Expression

A key indicator of androgen receptor activity and prostate cancer progression is the expression of Prostate-Specific Antigen (PSA). This compound has demonstrated efficient suppression of DHT-stimulated PSA expression in prostate cancer cells nih.govciteab.comwikipedia.orgwikipedia.orgwikipedia.orgontosight.ai. Its ability to inhibit AR-dependent PSA expression was a primary criterion for its identification in LNCaP prostate cancer cells citeab.comcenmed.com.

In in vitro studies using LNCaP cells, PSA expression was measured following 24 hours of treatment with various compounds in the presence of 5-α-dihydrotestosterone (DHT). This compound exhibited a potent inhibition constant (Ki) of 20.0 ± 5.5 nM for PSA expression, indicating its high efficacy nih.gov. This potency surpasses that of other clinically relevant antiandrogens, including MDV3100 (Ki 30.8 ± 7.7 nM) and ARN-509 (Ki 38.4 nM), and is significantly more efficient than bicalutamide (Ki 190 nM) nih.govciteab.com.

Table 1: Inhibition Constants (Ki) for PSA Expression in LNCaP Cells

CompoundKi (nM) (Mean ± SEM)Citation
This compound20.0 ± 5.5 nih.gov
MDV310030.8 ± 7.7 nih.gov
ARN-50938.4 nih.gov
Bicalutamide190 citeab.com

Beyond in vitro efficacy, this compound has also shown significant PSA suppression in vivo. In the LnCaP-Z2 xenograft model of prostate cancer, administration of this compound effectively inhibited tumor growth and suppressed PSA expression, highlighting its preclinical therapeutic potential nih.govciteab.comwikipedia.orgwikipedia.orgwikipedia.org.

Inhibition of Androgen-Stimulated Cellular Proliferation

In addition to suppressing PSA expression, this compound effectively inhibits the proliferation of prostate cancer cells stimulated by androgens nih.govciteab.comwikipedia.orgwikipedia.orgwikipedia.orgontosight.ai. Studies conducted on LNCaP prostate cancer cells demonstrated that this compound significantly inhibits DHT-induced cell proliferation citeab.com.

The half-maximal inhibitory concentration (IC50) values for the inhibition of cell proliferation in LNCaP cells were determined for this compound and comparator compounds. This compound exhibited an IC50 of 30 nM, demonstrating superior antiproliferative activity compared to MDV3100 (IC50 148 nM) and ARN-509 (IC50 240 nM) nih.gov.

Table 2: IC50 Values for Inhibition of Androgen-Stimulated Cell Proliferation in LNCaP Cells

CompoundIC50 (nM)Citation
This compound30 nih.gov
MDV3100148 nih.gov
ARN-509240 nih.gov

Androgen Receptor Antagonism in Specific Cellular Contexts

The efficacy of this compound has been investigated in various cellular contexts, providing insights into its broad applicability as an AR antagonist.

Impact on Androgen Receptor-Dependent Cell Line Physiology

This compound's impact on androgen receptor-dependent cell line physiology has been extensively studied, primarily using LNCaP cells, which are a well-established model for androgen-sensitive prostate cancer nih.govciteab.comwikipedia.orgcenmed.com. These cells were typically cultured in medium supplemented with charcoal-stripped serum (CSS) to deplete endogenous androgens, followed by treatment with tested compounds in the presence of exogenous DHT nih.govciteab.com.

In these in vitro assays, this compound consistently inhibited AR activity nih.gov. A crucial aspect of its mechanism involves preventing the binding of androgens to the AR ligand-binding domain nih.govciteab.comwikipedia.orgwikipedia.orgwikipedia.org. Competitive binding assays using the AR ligand Fluormone™ revealed IC50 values of 7.9 µM for this compound, compared to 16.3 µM for MDV3100, further illustrating its binding affinity to the androgen receptor nih.gov.

Furthermore, this compound effectively inhibited androgen-stimulated nuclear translocation of the AR. In assays measuring the percentage of inhibition of AR nuclear translocation, this compound showed an IC50 of 3.3 µM, which is comparable to MDV3100 (IC50 2.2 µM) and bicalutamide (IC50 2.0 µM) nih.gov. This indicates that this compound disrupts a fundamental step in AR signaling, preventing the receptor from entering the nucleus to regulate gene transcription.

Table 3: IC50 Values for Androgen-Stimulated AR Nuclear Translocation Inhibition

CompoundIC50 (µM)Citation
This compound3.3 nih.gov
MDV31002.2 nih.gov
Bicalutamide2.0 nih.gov

Response in Castration-Resistant Androgen Receptor Signaling Models

The development of resistance to current androgen deprivation therapies, leading to castration-resistant prostate cancer (CRPC), remains a significant clinical challenge nih.govciteab.comwikipedia.orgwikipedia.orgguidetopharmacology.org. While the provided information does not explicitly detail this compound's direct testing in established castration-resistant AR signaling models with specific mutations or splice variants, its preclinical development is positioned within the context of addressing this challenge.

This compound has demonstrated high efficacy in a preclinical model of prostate cancer, specifically the LnCaP-Z2 xenograft model nih.govciteab.comwikipedia.orgwikipedia.orgwikipedia.org. In this in vivo model, this compound effectively inhibited tumor growth and suppressed PSA expression nih.govciteab.comwikipedia.orgwikipedia.orgwikipedia.org. Its in vivo activity was found to be comparable to that of MDV3100 at similar doses, and even higher when calculated per unit of concentration in plasma nih.govciteab.comwikipedia.orgwikipedia.org. The development of this compound as a novel antiandrogen with a mechanism similar to drugs used in CRPC, like MDV3100 and ARN-509, suggests its potential relevance for advanced prostate cancer settings nih.govciteab.comwikipedia.orgwikipedia.org.

Preclinical Efficacy and Comparative Analysis of Onc1 13b

In Vitro Efficacy in Androgen-Dependent Cancer Cell Lines

Prostate Cancer Cell Lines (e.g., LNCaP)

In preclinical studies, ONC1-13B has demonstrated significant efficacy in the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP. This cell line is a widely used model for prostate cancer research as it expresses the androgen receptor and is responsive to hormones.

Research findings indicate that this compound is a potent inhibitor of dihydrotestosterone (B1667394) (DHT)-stimulated prostate-specific antigen (PSA) expression in LNCaP cells. nih.gov The inhibitory activity of this compound on PSA expression was found to be more efficient than bicalutamide (B1683754) and slightly more so than enzalutamide (B1683756) (MDV3100) and ARN-509. nih.gov Specifically, the Ki value for this compound in inhibiting DHT-induced PSA expression was determined to be 20.0±5.5 nM. nih.gov

Furthermore, this compound has been shown to effectively inhibit the proliferation of LNCaP cells that is induced by DHT. nih.gov The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, for this compound in this context was 30 nM. nih.gov This demonstrates its potent anti-proliferative effects in this cell line.

CompoundParameterCell LineValue
This compoundKi (PSA Expression Inhibition)LNCaP20.0±5.5 nM
MDV3100 (Enzalutamide)Ki (PSA Expression Inhibition)LNCaP30.8±7.7 nM
ARN-509Ki (PSA Expression Inhibition)LNCaP38.4 nM
This compoundIC50 (Cell Proliferation)LNCaP30 nM
MDV3100 (Enzalutamide)IC50 (Cell Proliferation)LNCaP148 nM
ARN-509IC50 (Cell Proliferation)LNCaP240 nM

Androgen Receptor-Positive Breast Cancer Cell Lines (e.g., MCF7)

Based on available preclinical data, there is no specific information regarding the in vitro efficacy of this compound in androgen receptor-positive breast cancer cell lines such as MCF7. Existing research has primarily focused on its effects in prostate cancer models.

In Vivo Antitumor Activity in Preclinical Xenograft Models

Prostate Cancer Xenograft Models (e.g., LnCaP-Z2)

The in vivo antitumor activity of this compound has been evaluated in preclinical xenograft models of prostate cancer, specifically the LnCaP-Z2 model. nih.gov In these models, this compound has been shown to effectively inhibit tumor growth and suppress the expression of PSA. nih.gov

Studies have indicated that the in vivo activity of this compound is comparable to that of enzalutamide (MDV3100) at similar doses. nih.gov Moreover, when calculated per unit of concentration in plasma, the antitumor activity of this compound was found to be even higher than that of enzalutamide. nih.govnih.gov In one study, it was noted that both this compound and enzalutamide stimulated tumor regression. nih.gov

Androgen Receptor-Positive Breast Cancer Xenograft Models

There is currently no publicly available data from preclinical studies on the in vivo antitumor activity of this compound in androgen receptor-positive breast cancer xenograft models.

Comparative Preclinical Efficacy with Reference Antiandrogens

Preclinical studies have provided a comparative analysis of this compound's efficacy against established antiandrogens. In vitro, this compound demonstrated a more potent inhibition of DHT-induced PSA expression in LNCaP cells compared to bicalutamide, enzalutamide (MDV3100), and ARN-509. nih.gov The Ki values for PSA expression inhibition were 20.0 nM for this compound, 30.8 nM for enzalutamide, and 38.4 nM for ARN-509. nih.gov In terms of inhibiting cell proliferation, this compound also showed superior potency with an IC50 of 30 nM, compared to 148 nM for enzalutamide and 240 nM for ARN-509 in LNCaP cells. nih.gov

In vivo studies using the LnCaP-Z2 xenograft model further support the potent antitumor activity of this compound. Its efficacy was found to be comparable to or even higher than enzalutamide and significantly greater than bicalutamide. nih.gov Notably, while the antitumor efficacy of this compound administered once daily was comparable to enzalutamide, this compound administered twice daily demonstrated the highest antitumor efficacy in the study. nih.gov When comparing plasma and tumor concentrations, enzalutamide levels were 5- to 10-fold higher in plasma and 3- to 9-fold higher in tumors than the doses of this compound that produced similar activity. nih.gov At comparable plasma and tumor concentrations, this compound exhibited significantly higher activity. nih.gov In contrast, bicalutamide showed the lowest activity in the study, despite its higher concentration and distribution compared to both this compound and enzalutamide. nih.gov

CompoundAssayCell LineEfficacy MetricValueRelative Potency
This compoundPSA Expression InhibitionLNCaPKi20.0 nMMost Potent
MDV3100 (Enzalutamide)PSA Expression InhibitionLNCaPKi30.8 nM-
ARN-509PSA Expression InhibitionLNCaPKi38.4 nM-
This compoundCell ProliferationLNCaPIC5030 nMMost Potent
MDV3100 (Enzalutamide)Cell ProliferationLNCaPIC50148 nM-
ARN-509Cell ProliferationLNCaPIC50240 nM-
This compoundIn Vivo Antitumor ActivityLnCaP-Z2 XenograftComparable to or higher than Enzalutamide; Significantly higher than Bicalutamide-

Comparison with Bicalutamide

Bicalutamide is a first-generation nonsteroidal antiandrogen that has been a standard of care in prostate cancer treatment. However, its efficacy can be limited by the development of resistance, sometimes through an antagonist-to-agonist switch. Preclinical data indicates that this compound is significantly more potent than Bicalutamide in inhibiting androgen-induced cellular processes.

In vitro studies have shown that this compound inhibits dihydrotestosterone (DHT)-induced prostate-specific antigen (PSA) expression approximately 10-fold more efficiently than Bicalutamide. nih.gov The inhibitory constant (Ki) for this compound in this assay was 20 nM, compared to 190 nM for Bicalutamide. nih.gov Furthermore, in a xenograft model of prostate cancer, Bicalutamide demonstrated the lowest activity in inhibiting tumor growth, even though its concentration and distribution were higher compared to this compound. nih.gov

CompoundKi for DHT-induced PSA Expression Inhibition
This compound 20 nM
Bicalutamide 190 nM

Comparison with MDV3100 (Enzalutamide)

Enzalutamide (formerly MDV3100) is a second-generation androgen receptor antagonist that has shown significant efficacy in treating castration-resistant prostate cancer (CRPC). nih.govurotoday.com this compound was developed with a similar mechanism of action to Enzalutamide. nih.govresearchgate.netnih.gov

Preclinical studies have demonstrated that this compound is slightly more efficient at inhibiting DHT-induced PSA expression in prostate cancer cells than Enzalutamide, with a Ki of 20.0±5.5nM for this compound compared to 30.8±7.7nM for Enzalutamide. researchgate.net Both compounds effectively inhibit DHT-induced cell proliferation. nih.gov

In vivo, the activity of this compound is comparable to that of Enzalutamide at similar doses and has been observed to be even higher when calculated per unit of concentration in plasma. nih.govresearchgate.netnih.gov Notably, at doses with similar anti-tumor activity, the plasma and tumor concentrations of Enzalutamide were found to be 5- to 10-fold and 3- to 9-fold higher, respectively, than those of this compound. nih.gov This suggests that this compound may have higher potency.

A potential advantage of this compound over Enzalutamide is its lower distribution to the brain, which may decrease the risk of seizures, a known side effect associated with GABA receptor binding. nih.govnih.gov Additionally, this compound has been shown to be a significantly weaker inducer of the CYP3A enzyme compared to Enzalutamide, indicating a lower potential for drug-drug interactions. nih.govresearchgate.netnih.gov

FeatureThis compoundMDV3100 (Enzalutamide)
Ki for DHT-induced PSA Expression Inhibition 20.0±5.5 nM30.8±7.7 nM
In Vivo Activity Comparable to MDV3100 at similar doses; higher per unit of plasma concentration.High in vivo activity.
Brain Distribution LowerHigher
CYP3A Induction Significantly lowerStrong inducer

Comparison with ARN-509 (Apalutamide)

Apalutamide (B1683753) (ARN-509) is another potent second-generation androgen receptor antagonist. harvard.edunih.govnih.gov Similar to the comparison with Enzalutamide, this compound exhibits a slightly higher efficiency in inhibiting DHT-induced PSA expression than Apalutamide, with a Ki of 38.4 nM for Apalutamide. researchgate.net

The antitumor activity of this compound in preclinical models is reported to be higher than that of Apalutamide, calculated per unit of concentration in plasma. nih.gov Like Enzalutamide, Apalutamide has a higher brain distribution compared to this compound, suggesting a potentially lower risk of seizures with this compound. nih.govnih.gov Furthermore, this compound is a significantly less potent inducer of CYP3A than Apalutamide, which could make it more suitable for combination therapies. nih.govresearchgate.netnih.gov

FeatureThis compoundARN-509 (Apalutamide)
Ki for DHT-induced PSA Expression Inhibition 20.0±5.5 nM38.4 nM
In Vivo Activity Higher per unit of plasma concentration.Potent in vivo activity.
Brain Distribution LowerHigher
CYP3A Induction Significantly lowerHigher than this compound

Compound Names

Generic NameBrand Name/Code Name
ApalutamideARN-509
Bicalutamide
EnzalutamideMDV3100, Xtandi
This compound
Zytiga

Structure Activity Relationships Sar and Rational Drug Design Principles for Onc1 13b

Identification of Key Structural Features for Androgen Receptor Antagonism

ONC1-13B is characterized as a synthetic nonsteroidal antiandrogen that functions as a full antagonist of the androgen receptor. Its core structure is defined by a spiro-4-(5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile moiety. nih.govnih.govmedkoo.com This specific structural arrangement is crucial for its antagonistic activity. The compound efficiently inhibits dihydrotestosterone (B1667394) (DHT)-stimulated prostate-specific antigen (PSA) expression and the proliferation of prostate cancer cells. nih.govmedkoo.comnih.gov Its mechanism of action involves preventing the binding of androgens to the AR ligand-binding domain, impeding androgen-stimulated AR nuclear translocation, and disrupting coactivator complex formation. nih.govmedkoo.comnih.gov The rational design of this compound was informed by existing SAR data from previously reported AR antagonists. nih.gov

Optimization of Spiro-Fused Heterocyclic Systems for Enhanced Potency

This compound is a member of a series of novel and highly active AR antagonists. nih.gov The incorporation and optimization of its spiro-fused heterocyclic system, specifically the spiro-4-(5-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile core, have been pivotal in achieving its enhanced potency. nih.gov Within its developmental series, this compound and its related analogues demonstrated superior potency. nih.gov

Research findings indicate that this compound exhibits potent inhibitory activity on PSA production in androgen-sensitive human prostate cancer (LNCaP) cells, with IC50 values ranging from 59 to 80 nM. nih.govresearchgate.net This level of activity positions this compound as significantly more potent than established antiandrogens.

Table 1: Comparative Potency of this compound against Androgen Receptor Antagonists

CompoundIC50 (PSA production inhibition in LNCaP cells)Relative Potency vs. Bicalutamide (B1683754), Nilutamide, Enzalutamide (B1683756)
This compound59-80 nM nih.govresearchgate.netAt least two times more active nih.govresearchgate.net
BicalutamideHigher (e.g., Ki 190 nM) nih.govLess active nih.govresearchgate.net
NilutamideHigher nih.govLess active nih.gov
EnzalutamideHigher nih.govLess active nih.gov

Computational Modeling and Molecular Docking Studies of this compound

Computational modeling and molecular docking studies played a crucial role in the rational design and evaluation of this compound. These in silico methods are fundamental in modern drug discovery, enabling the prediction of how small molecules, or ligands, interact with biological targets such as proteins. manipal.edufrontiersin.orgmdpi.comjrespharm.com For this compound, 3D molecular docking studies were conducted on hit compounds to elucidate the observed differences in their binding potency to the androgen receptor. nih.gov This computational approach allowed researchers to visualize and predict the binding conformations of this compound within the AR binding site and to estimate its binding affinity, thereby guiding the optimization process for enhanced efficacy. nih.govfrontiersin.orgrjsocmed.com

Preclinical Pharmacological Characterization of Onc1 13b

In Vitro Metabolic Stability Assessment (e.g., CYP3A Induction Potential)

In vitro metabolic stability assessments are fundamental in drug discovery and development to predict a compound's biotransformation susceptibility and its potential for drug-drug interactions (DDIs) wikipedia.org. These studies help identify the risk of DDIs related to the induction or inhibition of drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes wikipedia.orgfishersci.co.uk.

Preclinical investigations have shown that ONC1-13B is a significantly weaker inducer of CYP3A compared to other antiandrogens like MDV3100 (enzalutamide) and ARN-509 (apalutamide) nih.govwikipedia.orgontosight.aimims.com. This reduced CYP3A induction potential suggests a lower risk for drug-drug interactions when this compound is co-administered with other medications that are substrates for CYP3A nih.govwikipedia.orgontosight.aimims.com. This characteristic makes this compound potentially well-suited for combination therapies nih.govwikipedia.orgontosight.aimims.com.

Table 1: Comparative In Vitro CYP3A Induction Potential

CompoundCYP3A Induction Potential (Relative to MDV3100/ARN-509)Implication for Drug-Drug Interactions
This compoundSignificantly weaker inducer nih.govwikipedia.orgontosight.aimims.comLow potential nih.govwikipedia.orgontosight.aimims.com
MDV3100Strong inducer nih.govwikipedia.orgontosight.aimims.comHigher potential nih.govwikipedia.orgontosight.aimims.com
ARN-509Inducer nih.govwikipedia.orgontosight.aimims.comHigher potential nih.govwikipedia.orgontosight.aimims.com

Preclinical Absorption, Distribution, and Elimination Considerations

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for determining its pharmacological efficacy and safety. Preclinical studies on this compound have provided insights into its distribution characteristics within animal models.

Distribution to Target Tissues in Animal Models (e.g., Prostate/Plasma Ratio in Rats)

Distribution studies in animal models, such as rats, are vital for assessing a compound's ability to reach its intended target tissues citeab.com. For this compound, distribution to target tissues, specifically the prostate, has been observed to be higher compared to MDV3100 nih.govwikipedia.org. Following a single intravenous administration in rats, the prostate/plasma ratio for this compound ranged from 1.2 to 1.6, in contrast to MDV3100, which exhibited a ratio of 0.3 nih.govwikipedia.org. This indicates a favorable accumulation of this compound in the prostate gland, which is a key target tissue for antiandrogen therapies in prostate cancer nih.govwikipedia.org.

Table 2: Prostate/Plasma Ratio in Rats (Single IV Administration)

CompoundProstate/Plasma Ratio (Mean±SD, n=3)
This compound1.2-1.6 nih.govwikipedia.org
MDV31000.3 nih.govwikipedia.org

Brain Distribution Profile in Preclinical Species

The brain distribution profile is a critical aspect of preclinical characterization, especially for compounds that may have CNS-related effects. Studies have demonstrated that the distribution of this compound to the brain is notably lower compared to that of MDV3100 and ARN-509 nih.govwikipedia.orgontosight.aimims.com. This limited brain penetration is a significant finding, as it contributes to a reduced risk of GABA-related seizures, which can be a concern with other antiandrogens nih.govwikipedia.orgontosight.aimims.com.

Table 3: Brain Distribution in Rats (Single IV Administration, 30 min post-dose)

CompoundPlasma (ng/ml)Brain (ng/g)Brain/Plasma Ratio
This compound(Data not explicitly provided in snippets for this table, but stated as "less than") nih.govwikipedia.org(Data not explicitly provided in snippets for this table, but stated as "less than") nih.govwikipedia.orgLower than MDV3100/ARN-509 nih.govwikipedia.orgontosight.aimims.com
MDV3100(Data not explicitly provided in snippets for this table) nih.govwikipedia.org(Data not explicitly provided in snippets for this table) nih.govwikipedia.orgHigher nih.govwikipedia.org
ARN-509(Data not explicitly provided in snippets for this table) nih.govwikipedia.org(Data not explicitly provided in snippets for this table) nih.govwikipedia.orgHigher nih.govwikipedia.org

Note: While sources nih.gov and wikipedia.org mention "Table 6. Distribution to the brain and prostate after single IV administration in rats (Mean±SD, n=3)" and refer to specific values, the exact numerical data for plasma, brain, and brain/plasma ratios for all compounds were not fully extractable from the provided text snippets to populate a quantitative table for brain distribution beyond the comparative statement.

GABA Receptor Binding Profile and Mechanistic Implications

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability bmrb.ionih.gov. When GABA binds to GABA-A receptors, it facilitates the influx of chloride ions into the neuron, leading to hyperpolarization and making the neuron less responsive to excitatory neurotransmitters bmrb.io. Compounds that bind with high affinity to GABA receptors and readily cross the blood-brain barrier can potentiate GABAergic signaling, potentially leading to CNS side effects such as seizures bmrb.io.

This compound has been shown to bind with low affinity to GABA receptors nih.govwikipedia.org. This low binding affinity, coupled with its limited distribution to the brain, suggests a lower potential for inducing seizures compared to other antiandrogens that may exhibit higher brain penetration and/or stronger GABA receptor interactions nih.govwikipedia.orgontosight.aimims.com. This mechanistic understanding supports the favorable preclinical safety profile of this compound regarding CNS-related adverse effects nih.govwikipedia.orgontosight.aimims.com.

Advanced Preclinical Research Directions for Onc1 13b

Elucidation of Resistance Mechanisms to ONC1-13B Antagonism in Preclinical Models

Despite the significant advancements in androgen receptor-targeted therapies for prostate cancer, the development of resistance remains a major clinical challenge flybase.orgwikipedia.orgciteab.comguidetopharmacology.orgpatsnap.comnih.govresearchgate.netoaepublish.com. While this compound represents a new generation of AR antagonists with improved properties, understanding potential resistance mechanisms against its specific antagonism is crucial for its long-term therapeutic application. Research into resistance mechanisms typically focuses on both AR-dependent and AR-independent pathways that cancer cells exploit to circumvent therapy oaepublish.com.

AR-dependent resistance mechanisms often involve alterations to the androgen receptor itself. These can include AR overexpression or amplification, which allows cells to maintain AR signaling even at low androgen levels oaepublish.com. Point mutations within the AR gene can also confer resistance, leading to altered ligand binding specificity or constitutive activation of the receptor oaepublish.comijbcp.com. Furthermore, the emergence of AR splice variants (AR-SVs), such as AR-V7, which lack the ligand-binding domain, can enable ligand-independent AR signaling, rendering conventional AR antagonists ineffective oaepublish.comprobes-drugs.org. Other AR-dependent mechanisms include altered AR coregulators, post-translational modifications of AR, and increased intratumoral androgen biosynthesis, where tumor cells enhance local androgen production to fuel AR activation oaepublish.com.

AR-independent resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for AR signaling for cell proliferation and survival. These can include neuroendocrine differentiation, lineage plasticity, and activation of other growth factor signaling pathways oaepublish.com.

Future preclinical research for this compound should systematically investigate if and how these known resistance mechanisms, or novel ones, emerge in response to this compound antagonism. This would involve:

Long-term exposure studies: Culturing prostate cancer cell lines (e.g., LNCaP, LNCaP-Z2) in the presence of this compound over extended periods to select for resistant clones.

Genomic and transcriptomic profiling: Analyzing resistant cell lines and xenograft tumors for AR gene amplification, point mutations, and expression of AR splice variants.

Signaling pathway analysis: Investigating the activation status of AR-independent pathways in resistant models.

Cross-resistance studies: Determining if this compound-resistant models exhibit cross-resistance to other AR antagonists or if models resistant to other antagonists show sensitivity to this compound.

Such studies would provide critical insights into the durability of this compound's efficacy and inform strategies to prevent or overcome resistance.

Exploration of Combination Therapeutic Strategies in Preclinical Settings

Combination therapy is a recognized approach to overcome or delay the development of resistance to AR antagonists flybase.orgwikipedia.orgciteab.comguidetopharmacology.orgpatsnap.comnih.govresearchgate.net. Preclinical investigations could explore combinations of this compound with:

Other AR-targeting agents: This could include AR degraders or inhibitors targeting different aspects of AR signaling to achieve more complete AR blockade or overcome specific resistance mechanisms.

Chemotherapeutic agents: Combining this compound with conventional chemotherapies could lead to synergistic antitumor effects, potentially allowing for lower, less toxic doses of chemotherapy.

Targeted therapies: Investigating combinations with inhibitors of pathways frequently activated in AR-independent prostate cancer, such as PI3K/AKT/mTOR, MAPK, or Wnt signaling pathways.

Immunotherapies: Exploring the potential for this compound to modulate the tumor microenvironment or enhance the efficacy of immunotherapeutic agents.

Preclinical studies would involve in vitro synergy assays (e.g., using combination index methods) and in vivo xenograft models to evaluate the combined antitumor activity, assess potential for dose reduction, and monitor for any unexpected toxicities.

Development of Next-Generation Analogues and Derivatives of this compound

This compound itself emerged from structure-activity relationship (SAR) studies focused on novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists flybase.orgwikipedia.org. This indicates a successful medicinal chemistry program aimed at optimizing AR antagonism. Further development of next-generation analogues and derivatives of this compound is a natural progression to potentially enhance potency, improve pharmacokinetic properties, or overcome specific resistance mechanisms.

Initial SAR studies led to the identification of this compound (referred to as compound (R)-6 in some literature) and its related analogues, including an active N-dealkylated metabolite, as highly potent molecules with IC50 values for PSA production inhibition in androgen-sensitive human prostate cancer LNCaP cells ranging from 59-80 nM flybase.orgwikipedia.org. These compounds were found to be at least twice as active as bicalutamide (B1683754), nilutamide, and enzalutamide (B1683756) in the performed assays flybase.orgwikipedia.org. More recent research has identified even more potent compounds within this class. For instance, a compound designated 1.1.2, which shares the spiro-2-thioxo-imidazolidin-4-one core structure, demonstrated a Ki value of 5.6 nM, making it 3.6 times more potent than this compound, 5.1 times more potent than MDV3100, and 5.9 times more potent than ARN-509 thermofisher.com.

This ongoing development underscores the potential for further optimization. Future research directions include:

Rational design and synthesis: Utilizing computational chemistry, in silico modeling, and structural biology to design novel analogues with improved AR binding affinity, enhanced cellular uptake, or altered metabolic profiles.

Targeting specific AR mutations or splice variants: Designing derivatives that can effectively antagonize mutated AR forms or AR-SVs that confer resistance to current therapies.

Prodrug strategies: Developing prodrugs of this compound to improve its bioavailability, tissue-specific delivery, or reduce potential off-target effects.

Conjugate development: Exploring the conjugation of this compound to other molecules for targeted delivery or to create bifunctional compounds with novel mechanisms of action.

These efforts will leverage detailed SAR information to refine the chemical scaffold and generate compounds with superior pharmacological profiles.

Investigation of this compound in Other Androgen Receptor-Mediated Pathologies Beyond Cancer

While this compound has been primarily developed and studied for prostate cancer, its potent AR antagonist activity suggests potential applications in other pathologies where AR signaling plays a critical role. Notably, preclinical studies have already demonstrated this compound's efficacy in models of breast cancer cloudfront.netmims.com. It inhibited estradiol-stimulated growth of ER+/AR+ MCF7 xenografts, even though it does not directly bind to estrogen receptor (ER) cloudfront.netmims.com. This indicates a significant role for AR antagonism in certain breast cancer subtypes.

Beyond cancer, AR-mediated pathologies include:

Benign Prostatic Hyperplasia (BPH): A common condition in aging men characterized by non-malignant enlargement of the prostate gland, driven by androgenic stimulation. AR antagonists could offer a therapeutic avenue for BPH.

Androgenetic Alopecia (Male Pattern Baldness): This condition is linked to the sensitivity of hair follicles to DHT. AR antagonists could potentially mitigate hair loss by reducing DHT's effects on follicles invivochem.com.

Polycystic Ovary Syndrome (PCOS): In women, elevated androgen levels and altered AR signaling contribute to the symptoms of PCOS, including hirsutism, acne, and menstrual irregularities. Modulating AR activity could be beneficial.

Acne: Androgens stimulate sebaceous gland activity, contributing to acne development. AR antagonists might offer a treatment for severe or refractory acne.

Future preclinical research could investigate this compound's therapeutic potential in these non-cancerous AR-mediated conditions. This would involve:

In vitro and in vivo models: Utilizing established preclinical models for BPH, androgenetic alopecia, PCOS, and acne to assess this compound's efficacy in modulating AR signaling and phenotypic outcomes.

Target specificity and selectivity: Ensuring that this compound exhibits appropriate selectivity for AR over other steroid hormone receptors to minimize off-target effects relevant to these conditions.

Topical or localized delivery: For conditions like androgenetic alopecia or acne, exploring topical formulations to achieve localized effects and reduce systemic exposure.

Application of this compound as a Research Tool for Androgen Receptor Biology Studies

The well-characterized mechanism of action of this compound makes it an invaluable chemical tool for dissecting androgen receptor biology. Its ability to efficiently inhibit DHT-stimulated PSA expression and proliferation in prostate cancer cells, prevent androgen binding to the AR ligand-binding domain, inhibit androgen-stimulated AR nuclear translocation, and disrupt coactivator complex formation provides precise control over AR signaling in vitro and in vivo flybase.orgwikipedia.orgmedkoo.comnih.govpatsnap.comnih.govresearchgate.net.

Researchers can utilize this compound to:

Investigate AR signaling pathways: By selectively blocking AR activity, this compound can help delineate downstream gene expression changes, protein-protein interactions, and cellular processes regulated by AR.

Study AR-mediated gene regulation: Its inhibitory effect on PSA expression, a well-known AR target gene, makes it useful for studying the transcriptional regulation by AR and identifying novel AR-regulated genes.

Explore AR ligand binding and conformational changes: As an antagonist that prevents androgen binding, this compound can be used to study the dynamics of the AR ligand-binding domain and the conformational changes induced by different ligands.

Analyze AR nuclear-cytoplasmic shuttling: Its capacity to inhibit AR nuclear translocation provides a tool to understand the mechanisms governing AR localization and the factors that influence it.

Identify novel AR cofactors and coregulators: By disrupting coactivator complex formation, this compound can assist in identifying and validating new proteins that interact with AR and modulate its activity.

Develop and validate new AR-targeting assays: Its potent and specific activity can serve as a positive control or a benchmark compound in the development of new high-throughput screening assays for AR antagonists or modulators.

Characterize AR mutations and splice variants: this compound can be used to assess the functional consequences of naturally occurring or engineered AR mutations and splice variants, helping to understand their impact on AR activity and drug sensitivity.

By providing a precise and potent means to modulate AR function, this compound serves as a critical probe for advancing our fundamental understanding of androgen receptor biology in both physiological and pathological contexts.

Q & A

Q. What experimental models are most appropriate for evaluating ONC1-13B’s antiandrogenic activity in preclinical studies?

this compound’s efficacy is typically assessed using androgen receptor (AR) binding affinity assays (e.g., Ki = 18.4 nM) and cell proliferation inhibition in AR-positive LNCaP cells (IC50 = 79.2 nM) . For in vivo validation, the LNCaP-Z2 xenograft model is recommended, as it replicates human prostate cancer progression and allows direct comparison with existing therapies like enzalutamide . Ensure dose-response curves include thresholds for statistical significance (e.g., p<0.05) and control groups (e.g., vehicle-treated cohorts) to isolate compound-specific effects .

Q. How can researchers optimize pharmacokinetic profiling for this compound to ensure reproducibility?

Key parameters include oral bioavailability (~100%), half-life (5.2 hours), and clearance rates . Use standardized protocols for metabolic stability assays (e.g., liver microsomes) to identify primary metabolites (e.g., N- or O-demethylated derivatives) . Cross-validate results using high-performance liquid chromatography (HPLC) and mass spectrometry to ensure consistency across labs .

Q. What statistical methods are essential for analyzing this compound’s dose-dependent effects in cellular assays?

Employ non-linear regression models to calculate IC50 values and two-way ANOVA to compare treatment groups against controls. For in vivo tumor volume reduction (e.g., 54–72% at 30–300 mg/kg), use paired t-tests with Bonferroni correction to address multiple comparisons . Report effect sizes and confidence intervals to contextualize clinical relevance .

Advanced Research Questions

Q. How can contradictions between this compound’s in vitro potency and in vivo efficacy be resolved?

While this compound exhibits strong AR binding in vitro, its in vivo efficacy in xenografts may depend on tissue penetration, metabolite activity, or compensatory signaling pathways. Design studies to:

  • Quantify brain-to-plasma ratios to assess neurotoxicity risks (e.g., reduced brain distribution vs. enzalutamide) .
  • Profile metabolite contributions using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
  • Integrate transcriptomic profiling (e.g., RNA-seq) to identify resistance mechanisms .

Q. What methodological strategies ensure rigor in validating this compound’s selectivity for AR over off-target receptors?

Use competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-R1881 for AR) and screen against panels of nuclear receptors (e.g., glucocorticoid, progesterone receptors) . Apply structure-activity relationship (SAR) analysis to correlate structural modifications (e.g., spirocyclic substituents) with selectivity . Cross-reference with databases like ChEMBL to rule out promiscuity .

Q. How should researchers design studies to address gaps in this compound’s long-term safety profile?

  • Conduct toxicokinetic studies in rodent models over extended dosing periods (≥28 days), monitoring hepatic/renal function and histopathology .
  • Use in silico toxicity prediction tools (e.g., ProTox-II) to flag potential adverse effects early .
  • Compare seizure threshold alterations with enzalutamide to validate reduced neurotoxicity claims .

Methodological Frameworks for Research Design

What criteria define a well-structured research question for this compound studies?

Apply the FINER framework:

  • Feasible : Ensure access to AR-positive cell lines and validated xenograft models .
  • Interesting : Focus on mechanistic novelty (e.g., spirocyclic moiety’s role in AR antagonism) .
  • Novel : Address gaps like metabolite contributions or cross-species pharmacokinetic variability .
  • Ethical : Adhere to animal welfare guidelines for in vivo studies .
  • Relevant : Align with prostate cancer therapeutic development priorities .

Q. How can researchers systematically analyze contradictory data in this compound studies?

  • Perform sensitivity analyses to identify outliers or assay variability .
  • Use triangulation by cross-validating results across multiple methods (e.g., in vitro binding, in vivo efficacy, ex vivo metabolite profiling) .
  • Apply Bradford Hill criteria to assess causality in observed adverse effects .

Data Presentation and Reproducibility

Q. What are best practices for documenting this compound’s experimental protocols to ensure reproducibility?

  • Detail synthetic routes, purity criteria (>95%), and characterization data (NMR, HPLC) in supplementary materials .
  • Provide step-by-step assay protocols (e.g., cell culture conditions, dosing regimens) to minimize inter-lab variability .
  • Share raw datasets (e.g., tumor volume measurements, pharmacokinetic curves) via public repositories .

Q. How should conflicting pharmacokinetic data between this compound and its metabolites be reported?

  • Use tables to compare parent compound and metabolite concentrations across tissues .
  • Discuss potential assay interferences (e.g., cross-reactivity in ELISA) and validate with orthogonal methods (e.g., LC-MS/MS) .
  • Apply CONSORT guidelines for preclinical studies to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.